

Unveiling the Architecture of α -L-Sorbofuranose: A Technical Guide to Structural Elucidation

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Compound of Interest

Compound Name: *alpha-L-sorbofuranose*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of α -L-sorbofuranose. While L-sorbose, a ketose sugar, is a significant precursor in the industrial synthesis of Vitamin C, its furanose form, particularly the α -anomer, presents a unique structural challenge.^[1] This document collates available data, outlines key experimental protocols, and presents a logical workflow for its structural determination, serving as a vital resource for researchers in carbohydrate chemistry and drug development.

Physicochemical and Structural Properties

A foundational aspect of structural elucidation is the determination of basic physicochemical properties. For α -L-sorbofuranose, these have been primarily established through computational methods and are summarized below.

Property	Value	Source
Molecular Formula	C6H12O6	PubChem[2]
Molecular Weight	180.16 g/mol	PubChem[2]
IUPAC Name	(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol	PubChem[2]
InChIKey	RFSUNEUAIZKAJO-BGPJRJDNSA-N	PubChem[2]
CAS Number	36468-68-5	PubChem[2]

Spectroscopic and Crystallographic Analysis

The definitive determination of the three-dimensional structure of a molecule like α -L-sorbofuranose relies heavily on advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of carbohydrates.[3] While a complete, peer-reviewed 1D and 2D NMR dataset for α -L-sorbofuranose is not readily available in the public domain, the general approach involves the analysis of proton (^1H) and carbon-13 (^{13}C) spectra.

Key NMR Experiments for Structural Elucidation:

- ^1H NMR: Provides information on the chemical environment of each proton, including their stereochemical orientation through the analysis of coupling constants (J-values).
- ^{13}C NMR: Determines the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon (C2) is particularly indicative of the anomeric configuration (α or β).
- COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of protons within a spin system.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and confirming the overall carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is vital for determining the stereochemistry and conformation of the furanose ring.

While specific data for the furanose form is limited, ^1H and ^{13}C NMR data for the more common pyranose form, α -L-sorbopyranose, is available and can serve as a reference for comparative analysis.

Table 2: ^1H and ^{13}C NMR Data for α -L-Sorbopyranose (Reference)

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
H-1a	3.73	C-1: 64.38
H-1b	3.63	C-2: 72.03
H-3	3.50	C-3: 72.99
H-4	3.67	C-4: 76.49
H-5	3.70	C-5: 66.09
H-6a	3.51	C-6: 66.13
H-6b	-	-

Source: Human Metabolome Database (HMDB)[4]

X-ray Crystallography

X-ray crystallography provides the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in its solid state.[3] Obtaining a single crystal

suitable for X-ray diffraction can be challenging for furanose sugars as they often exist as minor isomers in solution, with the more stable pyranose form crystallizing preferentially.[3]

While crystallographic data for α -L-sorbofuranose is not publicly available, the general protocol for this technique is well-established.

Experimental Protocols

General Protocol for NMR Spectroscopy

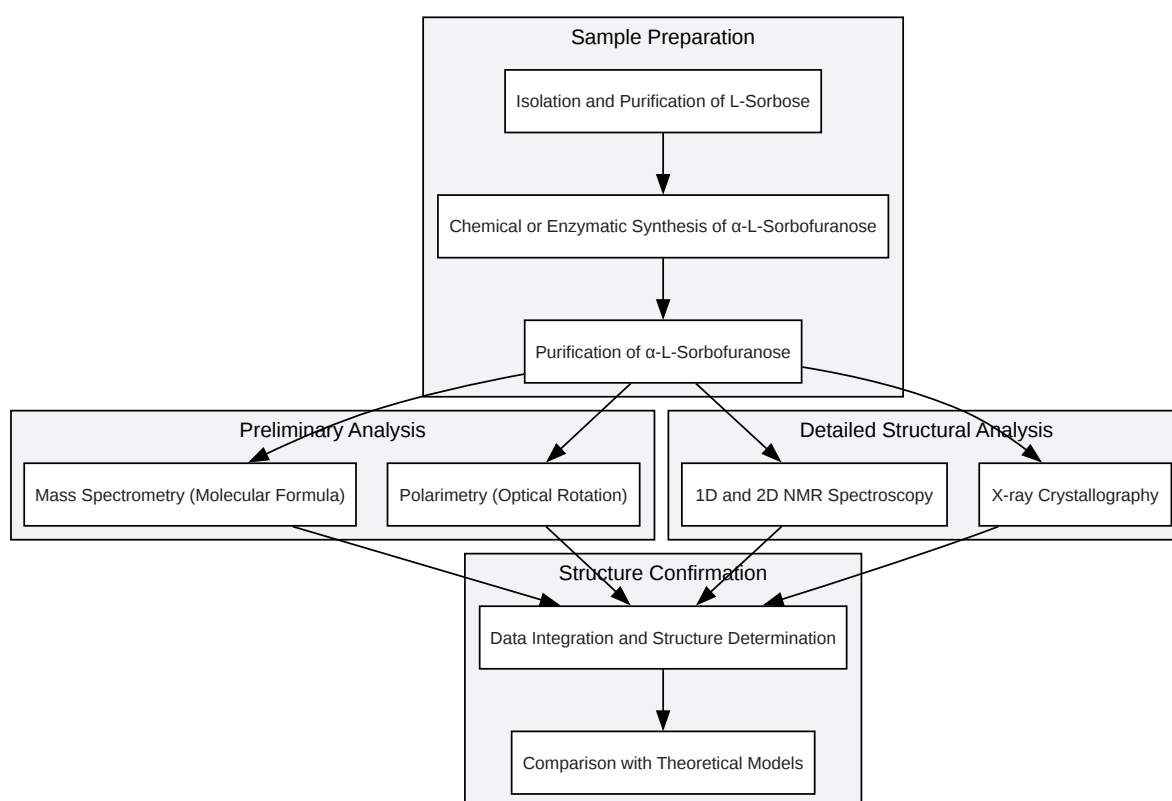
- **Sample Preparation:** A small quantity (typically 1-10 mg) of the purified α -L-sorbofuranose sample is dissolved in a deuterated solvent (e.g., D_2O , $DMSO-d_6$).
- **Data Acquisition:** The sample is placed in an NMR spectrometer, and a series of 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software.
- **Spectral Analysis:** The processed spectra are analyzed to assign chemical shifts, determine coupling constants, and identify through-bond and through-space correlations to build a complete structural model.

General Protocol for X-ray Crystallography

- **Crystallization:** Single crystals of α -L-sorbofuranose are grown from a supersaturated solution using techniques such as slow evaporation, vapor diffusion, or cooling.
- **Data Collection:** A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
- **Structure Solution:** The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
- **Structure Refinement:** An initial model of the structure is built and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Workflow for Structural Elucidation

The logical flow for the complete structural elucidation of α -L-sorbofuranose can be visualized as a series of interconnected steps, starting from sample isolation and purification to the final determination of its three-dimensional structure.



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